molecular formula C6H10N4 B14591235 7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 61262-24-6

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B14591235
CAS-Nummer: 61262-24-6
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: FQDOSGVPSITTPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation. The reaction mixture is refluxed in xylene for several hours, and the pyrazine moiety is hydrogenated over palladium on carbon (Pd/C) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of commercially available, inexpensive reagents, and the reaction conditions are optimized to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction typically results in the fully hydrogenated product .

Wissenschaftliche Forschungsanwendungen

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating conditions such as diabetes and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position and the tetrahydrotriazolopyridazine core contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

61262-24-6

Molekularformel

C6H10N4

Molekulargewicht

138.17 g/mol

IUPAC-Name

7-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C6H10N4/c1-5-2-6-9-7-4-10(6)8-3-5/h4-5,8H,2-3H2,1H3

InChI-Schlüssel

FQDOSGVPSITTPA-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=NN=CN2NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.